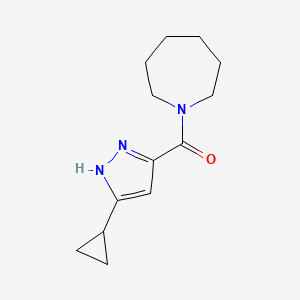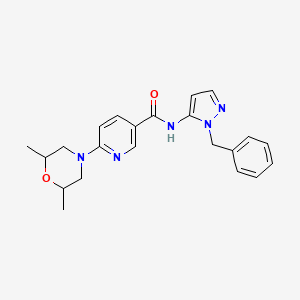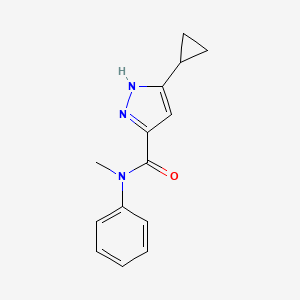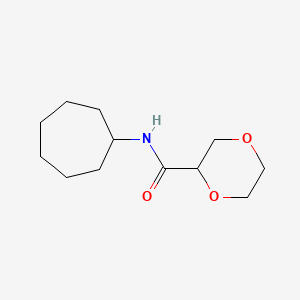
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CPQ, is a synthetic compound that has shown potential in scientific research applications.
Mechanism of Action
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone acts by binding to a specific site on the α7 nicotinic acetylcholine receptor, causing a conformational change that increases the receptor's sensitivity to acetylcholine. This results in increased calcium influx into the cell, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to enhance cognitive function in animal models, improving performance in tasks such as spatial memory and fear conditioning. It has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive function. However, this compound's effects may vary depending on the animal model used, and further research is needed to determine its efficacy in humans.
Future Directions
Future research on (5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone could focus on its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. It could also be used to study the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Finally, further investigation into the mechanism of action of this compound could lead to the development of more potent and selective compounds for scientific research purposes.
Synthesis Methods
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized through a multi-step process, starting with the reaction of 2-cyclopropyl-1H-pyrazol-3-amine with 6-methyl-3,4-dihydroquinolin-2(1H)-one in the presence of a base. This reaction results in the formation of the desired product, this compound, which can be purified through various methods such as column chromatography.
Scientific Research Applications
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been shown to enhance synaptic plasticity, which is important for the formation of new memories.
properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-4-7-16-13(9-11)3-2-8-20(16)17(21)15-10-14(18-19-15)12-5-6-12/h4,7,9-10,12H,2-3,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBQOEMWDXECLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)




![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)





